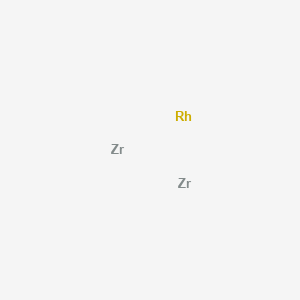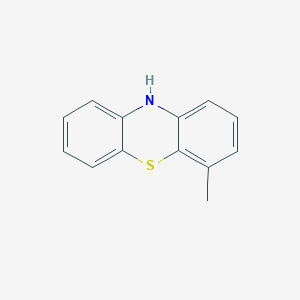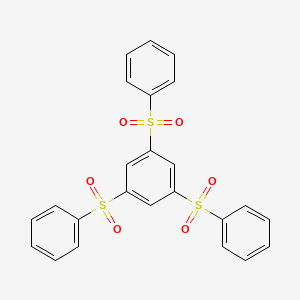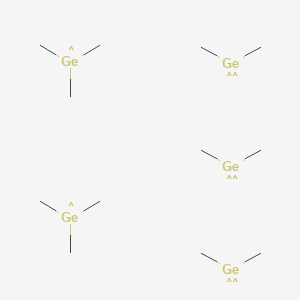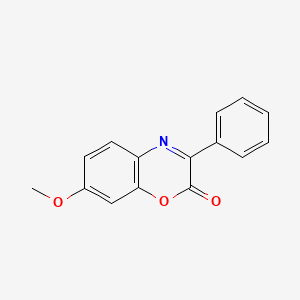
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of halogenated naphthalenes. This compound is characterized by the presence of a bromine atom and a chlorine atom attached to a naphthalene ring, along with an ethanol group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol typically involves the bromination of 2-chloronaphthalene followed by the addition of an ethanol group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 2-Bromo-1-(2-chloronaphthalen-1-yl)acetaldehyde.
Reduction: Formation of 2-Chloro-1-naphthalen-1-yl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes or altering the signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chloronaphthalen-1-yl)ethan-1-one
- 2-Chloro-1-naphthalen-1-yl)ethanol
- 2-Bromo-1-naphthalen-1-yl)ethanol
Uniqueness
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the naphthalene ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5471-33-0 |
|---|---|
Molecular Formula |
C12H10BrClO |
Molecular Weight |
285.56 g/mol |
IUPAC Name |
2-bromo-1-(2-chloronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H10BrClO/c13-7-11(15)12-9-4-2-1-3-8(9)5-6-10(12)14/h1-6,11,15H,7H2 |
InChI Key |
SJMURIMKKQEKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(CBr)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


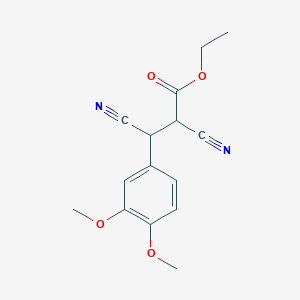
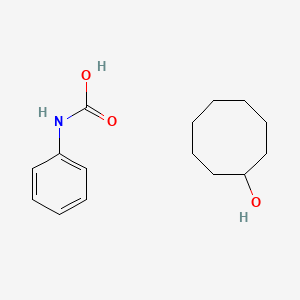

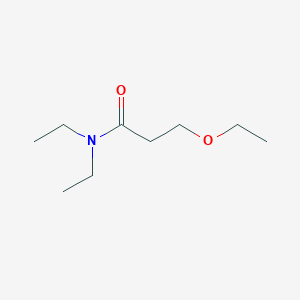
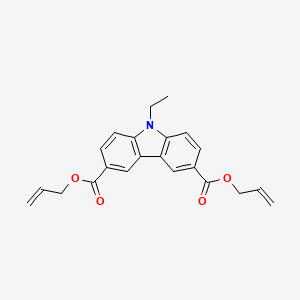
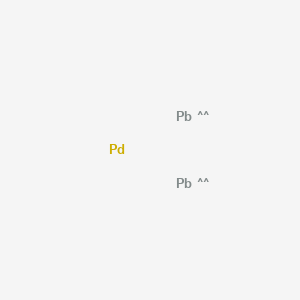
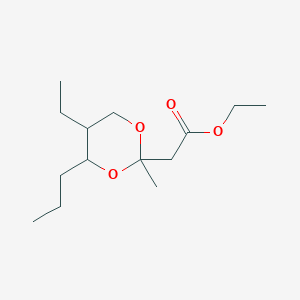
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)
